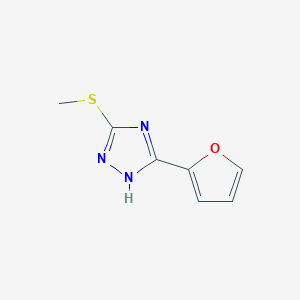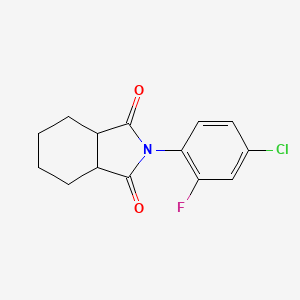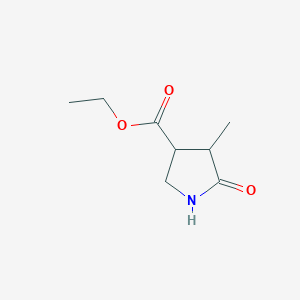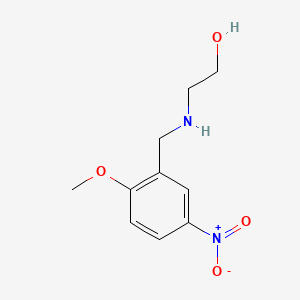
NONYL 4-(3-OXO-3-PHENYLPROPANAMIDO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NONYL 4-(3-OXO-3-PHENYLPROPANAMIDO)BENZOATE is an organic compound with a complex structure It is characterized by the presence of a benzoic acid moiety linked to a nonyl ester group through an amide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, nonyl ester typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting benzoic acid with 1,3-dioxo-3-phenylpropylamine under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The resulting amide is then esterified with nonanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
NONYL 4-(3-OXO-3-PHENYLPROPANAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
NONYL 4-(3-OXO-3-PHENYLPROPANAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, nonyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 4-[(1,3-dioxobutyl)amino]-
- Benzoic acid, 4-(2-phenyl-1H-benzimidazol-1-yl)-, methyl ester
Uniqueness
NONYL 4-(3-OXO-3-PHENYLPROPANAMIDO)BENZOATE is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its nonyl ester group, in particular, may enhance its lipophilicity and bioavailability compared to similar compounds.
Eigenschaften
CAS-Nummer |
61580-28-7 |
|---|---|
Molekularformel |
C25H31NO4 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
nonyl 4-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
InChI |
InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-11-18-30-25(29)21-14-16-22(17-15-21)26-24(28)19-23(27)20-12-9-8-10-13-20/h8-10,12-17H,2-7,11,18-19H2,1H3,(H,26,28) |
InChI-Schlüssel |
VOXMDYKEKNAZPB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1658518.png)



![2-Azaspiro[4.4]nonane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B1658527.png)
![4-Methyl-1-[4-(2,4,6-trimethylphenoxy)butyl]piperidine](/img/structure/B1658530.png)



![Piperazine, 1-methyl-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1658536.png)
![Piperazine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B1658537.png)

![2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1658539.png)
![2-(3-fluorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1658540.png)
